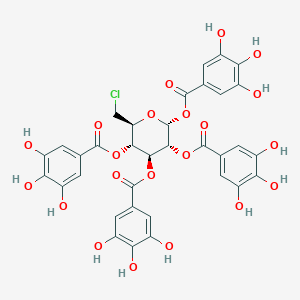

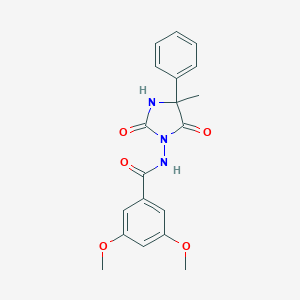

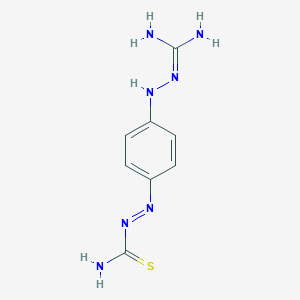

6-chloro-1,2,3,4-tetra-O-galloyl-alpha-d-quinovopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6Cl-TGQ is a potent activator of insulin receptor (IR) signaling in cell models and insulin-responsive tissues which alleviates diabetes.

Scientific Research Applications

Antidiabetic Applications

6-Chloro-1,2,3,4-tetra-O-galloyl-alpha-D-quinovopyranose, as an analogue of penta-O-galloyl-D-glucopyranose, has been studied for its antidiabetic properties. Research indicates that this compound, along with similar analogues, exhibits significant glucose transport stimulatory activity, comparable to that of insulin. This activity suggests potential use in addressing problems of hyperglycemia and obesity-associated diabetes (Ren, Himmeldirk, & Chen, 2006).

Photovoltaic Properties

Studies on the photovoltaic properties of related quinoline derivatives have been conducted. These studies explore the electrical properties of heterojunction diodes made with such compounds, highlighting their potential applications in photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

Sulfolipid Biosynthesis

Research involving 6-sulfo-alpha-D-quinovopyranosyl phosphate, a related compound, has provided insights into sulfolipid biosynthesis in chloroplasts. This research is significant for understanding plant biochemistry and could have implications for agricultural science and biotechnology (Heinz, Schmidt, Hoch, Jung, Binder, & Schmidt, 1989).

Alzheimer's Disease Research

Research on related quinoline derivatives has shown promise in the development of anti-Alzheimer agents targeting β-amyloid, tau, and cholinesterase pathologies. These compounds have been found to possess potent inhibitory activities against human acetylcholinesterase and butyrylcholinesterase (Di Pietro et al., 2014).

properties

Product Name |

6-chloro-1,2,3,4-tetra-O-galloyl-alpha-d-quinovopyranose |

|---|---|

Molecular Formula |

C34H27ClO21 |

Molecular Weight |

807 g/mol |

IUPAC Name |

[(2S,3S,4S,5R,6R)-2-(chloromethyl)-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C34H27ClO21/c35-9-22-27(53-30(48)10-1-14(36)23(44)15(37)2-10)28(54-31(49)11-3-16(38)24(45)17(39)4-11)29(55-32(50)12-5-18(40)25(46)19(41)6-12)34(52-22)56-33(51)13-7-20(42)26(47)21(43)8-13/h1-8,22,27-29,34,36-47H,9H2/t22-,27-,28+,29-,34-/m1/s1 |

InChI Key |

NDNTYEPLEHOUOE-UEKZKNBCSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)CCl |

SMILES |

OC1=CC(C(O[C@H]([C@@H](CCl)O2)[C@H](OC(C3=CC(O)=C(O)C(O)=C3)=O)[C@@H](OC(C4=CC(O)=C(O)C(O)=C4)=O)[C@H]2OC(C5=CC(O)=C(O)C(O)=C5)=O)=O)=CC(O)=C1O |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(OC(C(C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)CCl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

6ClTGQ; 6Cl TGQ; 6Cl-TGQ |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

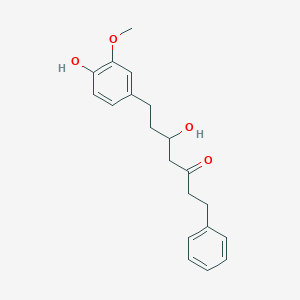

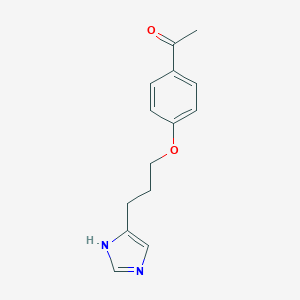

![2-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]pyrazine](/img/structure/B516577.png)

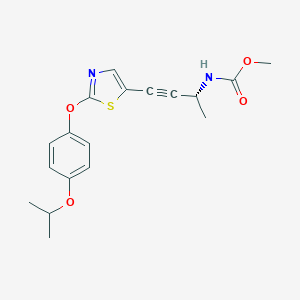

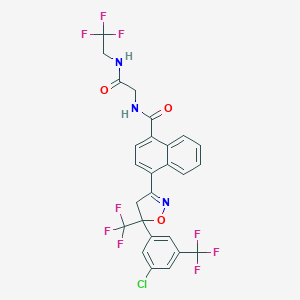

![7-Nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one](/img/structure/B516837.png)

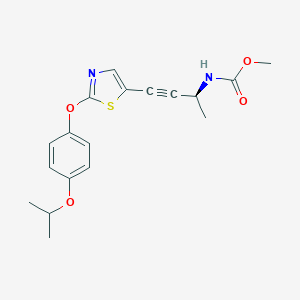

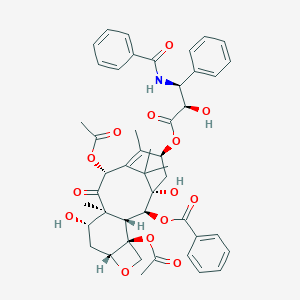

![13-Azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaen-2-one](/img/structure/B517121.png)

![{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B517159.png)

![4-[5-[1-(2-Methyl-3-phenylallyl)-1H-1,2,3-triazole-4-yl]pentyl]-1H-imidazole-2-amine](/img/structure/B519009.png)